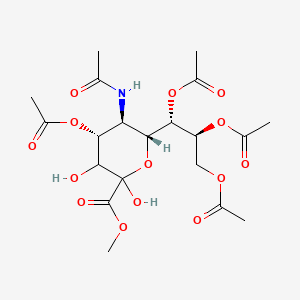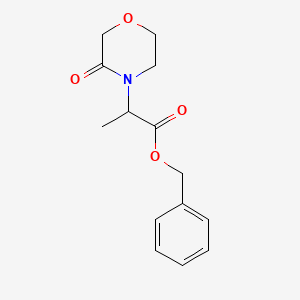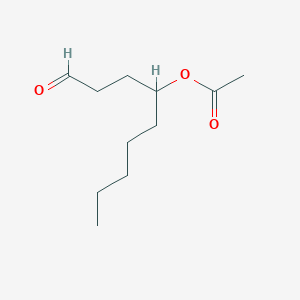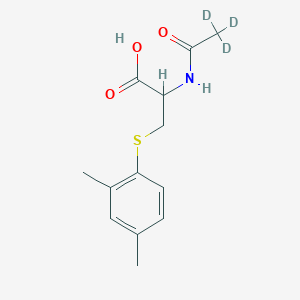
(R/S)-N-Acetyl-S-(2,4-dimethylphenyl)cysteine-d3; 2,4-DPMA-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R/S)-N-Acetyl-S-(2,4-dimethylphenyl)cysteine-d3, also known as 2,4-DPMA-d3, is a deuterated derivative of a cysteine conjugate. Deuterated compounds are often used in scientific research to study metabolic pathways and mechanisms due to their stability and distinguishable mass.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R/S)-N-Acetyl-S-(2,4-dimethylphenyl)cysteine-d3 typically involves the acetylation of S-(2,4-dimethylphenyl)cysteine with deuterated acetic anhydride. The reaction is usually carried out under mild conditions to preserve the integrity of the deuterium atoms.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and isotopic labeling of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(R/S)-N-Acetyl-S-(2,4-dimethylphenyl)cysteine-d3 can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: This reaction can reduce disulfide bonds to thiols.
Substitution: This reaction can involve the replacement of functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Common reagents include dithiothreitol or sodium borohydride.
Substitution: Common reagents include alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may yield thiols.
Aplicaciones Científicas De Investigación
(R/S)-N-Acetyl-S-(2,4-dimethylphenyl)cysteine-d3 is used in various scientific research applications, including:
Chemistry: Studying reaction mechanisms and metabolic pathways.
Biology: Investigating protein interactions and enzyme activities.
Medicine: Developing diagnostic tools and therapeutic agents.
Industry: Producing stable isotopic standards for analytical methods.
Mecanismo De Acción
The mechanism of action of (R/S)-N-Acetyl-S-(2,4-dimethylphenyl)cysteine-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms provide stability and allow for precise tracking in metabolic studies. The compound may interact with enzymes and proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-S-(2,4-dimethylphenyl)cysteine: The non-deuterated version of the compound.
N-Acetyl-S-(2,4-dimethylphenyl)cysteine-d2: A similar deuterated compound with two deuterium atoms.
N-Acetyl-S-(2,4-dimethylphenyl)cysteine-d4: A similar deuterated compound with four deuterium atoms.
Uniqueness
(R/S)-N-Acetyl-S-(2,4-dimethylphenyl)cysteine-d3 is unique due to its specific isotopic labeling, which provides distinct advantages in tracking and studying metabolic processes. The presence of three deuterium atoms offers a balance between stability and detectability.
Propiedades
Fórmula molecular |
C13H17NO3S |
|---|---|
Peso molecular |
270.36 g/mol |
Nombre IUPAC |
3-(2,4-dimethylphenyl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
InChI |
InChI=1S/C13H17NO3S/c1-8-4-5-12(9(2)6-8)18-7-11(13(16)17)14-10(3)15/h4-6,11H,7H2,1-3H3,(H,14,15)(H,16,17)/i3D3 |
Clave InChI |
GVCYMYXCWXLIDZ-HPRDVNIFSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(=O)NC(CSC1=C(C=C(C=C1)C)C)C(=O)O |
SMILES canónico |
CC1=CC(=C(C=C1)SCC(C(=O)O)NC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


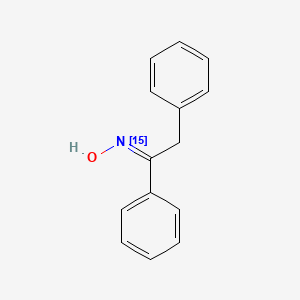
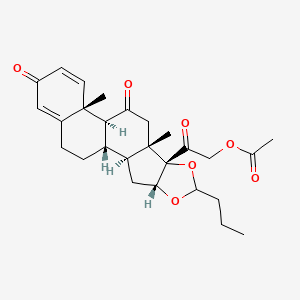
![9-Benzyl-9-azabicyclo[3.3.1]nonane](/img/structure/B13863194.png)
![4-[[[(Butyl-d9-amino)carbonyl]amino]sulfonyl]-benzoic Acid Ethyl Ester](/img/structure/B13863201.png)


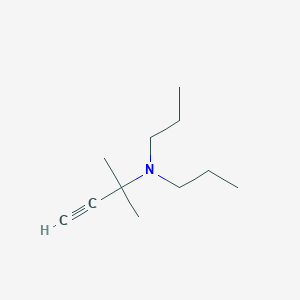
![(3aR,6R,6aR)-6-(2-methoxypropan-2-yloxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B13863224.png)
![2-Benzyl-1-oxa-8-azaspiro[4.5]decane](/img/structure/B13863230.png)
